molecular formula C8H9ClN2OS B1660916 (4-chloro-3-methoxyphenyl)thiourea CAS No. 855531-26-9

(4-chloro-3-methoxyphenyl)thiourea

Cat. No.: B1660916
CAS No.: 855531-26-9
M. Wt: 216.69
InChI Key: IWYLHPIFBFTEJN-UHFFFAOYSA-N
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Description

(4-chloro-3-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 4-chloro-3-methoxyphenyl group. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-chloro-3-methoxyphenyl)thiourea can be synthesized through the reaction of 4-chloro-3-methoxyaniline with thiocarbonyldiimidazole (TCDI) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of 1-(4-chloro-3-methoxyphenyl)thiourea involves the reaction of 4-chloro-3-methoxyaniline with carbon disulfide and an alkylating agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated through filtration and drying .

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-chloro-3-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-methoxyphenyl)thiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The compound’s sulfur atom can form strong interactions with metal ions, which may contribute to its biological activity. Additionally, the presence of the chloro and methoxy groups enhances its ability to interact with hydrophobic and aromatic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chloro-3-methoxyphenyl)thiourea is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination enhances its reactivity and allows for diverse chemical modifications. The compound’s unique structure also contributes to its distinct biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-chloro-3-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c1-12-7-4-5(11-8(10)13)2-3-6(7)9/h2-4H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYLHPIFBFTEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290687
Record name N-(4-Chloro-3-methoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855531-26-9
Record name N-(4-Chloro-3-methoxyphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855531-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-3-methoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-3-methoxyphenyl)thiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Benzoyl isothiocyanate (8.8 mL, 64 mmol) was added dropwise to a solution of 4-chloro-3-methoxy-benzenamine (10 g, 63 mmol) in 160 mL THF. The mixture was stirred at room temperature for 40 minutes, volatiles were removed and the residue was dissolved in 400 mL methanol. A solution of potassium carbonate (26.3 g, 190 mmol) in 200 mL water was added and the mixture was stirred at room temperature for 90 minutes. The tide product (13.5 g, 98%) precipitated after removal of 450 mL of the solvents.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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